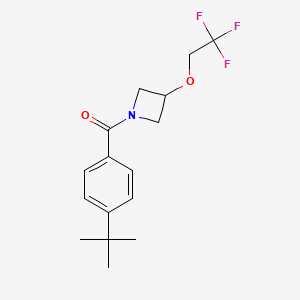

(4-(Tert-butyl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

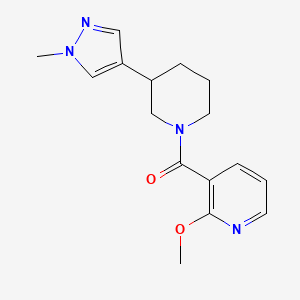

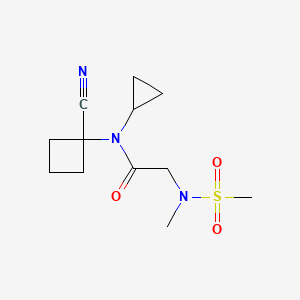

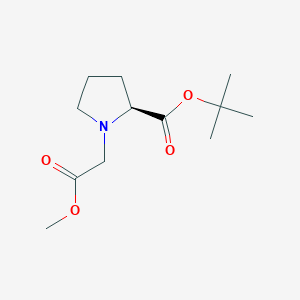

The compound appears to contain a tert-butylphenyl group, an azetidinyl group, and a trifluoroethoxy group. The tert-butylphenyl group is a common motif in organic chemistry and is known for its bulky nature and ability to resist oxidation and other reactions. The azetidinyl group is a four-membered nitrogen-containing ring, which is found in β-lactam antibiotics. The trifluoroethoxy group contains a fluorine atom, which can greatly influence the physical and chemical properties of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the bulky tert-butylphenyl group and the small, rigid azetidinyl ring. The trifluoroethoxy group could introduce a polar character to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidinyl ring, which can undergo ring-opening reactions. The tert-butylphenyl group is generally unreactive, while the trifluoroethoxy group can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural components. For example, the tert-butylphenyl group could increase the compound’s hydrophobicity, while the trifluoroethoxy group could increase its polarity .Wissenschaftliche Forschungsanwendungen

- TBPA derivatives have been investigated for their use in flexible organic field effect transistors (OFETs) . These devices play a crucial role in electronic circuits and displays. TBPA-based copolymers, such as PBPTT , exhibit high charge carrier mobility (up to 0.27 cm² V⁻¹ s⁻¹) and excellent on/off ratios (10⁴). The symmetric molecular structure and fused thiophene moieties contribute to their performance.

- In vitro studies have shown that TBPA derivatives, specifically M4 compound , act as both β-secretase and acetylcholinesterase inhibitors. They prevent amyloid beta peptide (Aβ) aggregation and fibril formation, which are associated with Alzheimer’s disease .

- TBPA derivatives, such as 2,4-Ditert butyl phenol (2,4-DTBP) , have been isolated from the Plumbago zeylanica plant. These compounds exhibit antifungal, antioxidant, and potential cancer-fighting properties . Their bioactivities make them interesting candidates for further research.

- TBPA-based alternating copolymers have been synthesized with various moieties, including thiophene and dithieno [3,2-b:2′,3′-d]thiophene. These copolymers show unique optical characteristics, molecular orientation, and π-stacking effects. Understanding their structure-property relationships can guide the design of semiconductor polymers for applications like OFETs .

Organic Field Effect Transistors (OFETs)

β-Secretase and Acetylcholinesterase Inhibition

Antioxidant and Antifungal Properties

Polymer Chemistry

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO2/c1-15(2,3)12-6-4-11(5-7-12)14(21)20-8-13(9-20)22-10-16(17,18)19/h4-7,13H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCVLEKARPSXAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2762128.png)

![[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2762131.png)

![Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2762135.png)

![2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2762140.png)

![2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one;dihydrochloride](/img/structure/B2762143.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2762144.png)

![N-(3,5-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2762149.png)

![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2762150.png)